2-Bromo-1-(2-fluoro-3-nitrophenyl)ethanone
Description
The Versatility of α-Haloketones in Organic Synthesis
Alpha-haloketones are a class of organic compounds that have long been recognized for their exceptional utility as versatile synthons in organic synthesis. nih.govnih.gov Their synthetic power stems from the presence of two electrophilic centers: the carbonyl carbon and the adjacent carbon atom bearing a halogen. nih.gov This arrangement allows for a wide range of reactions with various nucleophiles, making them invaluable intermediates in the construction of complex molecular architectures. rsc.org
The reactivity of α-haloketones is often harnessed in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. nih.govchemicalbook.com For instance, they are key precursors in the Hantzsch thiazole (B1198619) synthesis and other condensation reactions to form furans, imidazoles, and other important ring systems. The ability of the halogen to act as a good leaving group, coupled with the reactivity of the carbonyl group, facilitates these cyclization reactions.
Aromatic Reactivity Shaped by Fluorine and Nitro Substituents
The presence of both a fluorine atom and a nitro group on the phenyl ring of 2-Bromo-1-(2-fluoro-3-nitrophenyl)ethanone is expected to profoundly influence its reactivity. Both fluorine and the nitro group are electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic aromatic substitution. However, they also play a crucial role in activating the ring for nucleophilic aromatic substitution (SNAr).
The nitro group, being one of the strongest electron-withdrawing groups, significantly enhances the susceptibility of the aromatic ring to nucleophilic attack, particularly at the ortho and para positions. The fluorine atom, while also electron-withdrawing, is known to be a good leaving group in SNAr reactions, often exhibiting higher reactivity than other halogens in this context. The interplay of these two substituents likely creates a highly activated system for the introduction of nucleophiles onto the aromatic ring.
Research Directions for Aryl Alpha-Bromoethanones
The broader class of aryl alpha-bromoethanones, to which this compound belongs, is a focal point of significant research interest. These compounds serve as crucial intermediates in the synthesis of a wide array of target molecules. In medicinal chemistry, they are frequently employed in the development of novel therapeutic agents. For example, derivatives of aryl alpha-bromoethanones have been investigated for their potential as enzyme inhibitors and as scaffolds for the synthesis of compounds with anticancer and antimicrobial properties.
Furthermore, the reactivity of the α-bromoacetyl group is exploited in the development of chemical probes and labeling agents for biological studies. The ability to selectively introduce this moiety and then modify it through reaction with nucleophiles makes it a valuable tool for bioconjugation and activity-based protein profiling. The ongoing exploration of new synthetic methodologies involving aryl alpha-bromoethanones continues to expand their role in both academic and industrial research.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H5BrFNO3 |
|---|---|
Molecular Weight |
262.03 g/mol |
IUPAC Name |
2-bromo-1-(2-fluoro-3-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H5BrFNO3/c9-4-7(12)5-2-1-3-6(8(5)10)11(13)14/h1-3H,4H2 |
InChI Key |
LDBFARRGBDBBQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])F)C(=O)CBr |
Origin of Product |
United States |
Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 Bromo 1 2 Fluoro 3 Nitrophenyl Ethanone
Nucleophilic Substitution Reactions at the α-Carbon
The primary reaction pathway for α-haloketones involves the substitution of the halogen atom by a nucleophile. nih.gov The carbon atom adjacent to the carbonyl group (the α-carbon) is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent ketone. This facilitates the displacement of the bromide ion, a good leaving group.
2-Bromo-1-(2-fluoro-3-nitrophenyl)ethanone is an excellent precursor for the synthesis of various nitrogen-containing heterocycles. These reactions typically proceed via an initial nucleophilic substitution at the α-carbon, followed by a subsequent intramolecular cyclization and dehydration step.
For instance, in a reaction analogous to the Hantzsch pyridine (B92270) synthesis, this α-bromo ketone can react with enamines or a combination of a β-ketoester and ammonia (B1221849). More commonly, it is used in the synthesis of five- and six-membered heterocycles like pyrazines and imidazoles. The reaction with a 1,2-diamine, such as a substituted ortho-phenylenediamine, would lead to the formation of a dihydropyrazine (B8608421) intermediate after the initial substitution. This intermediate can then be oxidized to the aromatic pyrazine (B50134). ossila.com This method provides a direct route to highly substituted quinoxaline (B1680401) derivatives, which are bicyclic heterocycles containing a benzene (B151609) ring fused to a pyrazine ring.
Similarly, reaction with amidines or other N-C-N nucleophiles can lead to the formation of substituted imidazoles. The general mechanism involves the initial alkylation of the nucleophilic nitrogen on the α-carbon of the ketone, followed by cyclization involving the ketone carbonyl group.
Table 1: Examples of Heterocycle Formation with Nitrogen Nucleophiles
| Nucleophile | Intermediate Type | Final Heterocycle | Reaction Type |
|---|---|---|---|
| ortho-Phenylenediamine | Dihydroquinoxaline | Quinoxaline | Cyclocondensation |
| Amidines | Imidazoline derivative | Imidazole (B134444) | Cyclocondensation |
The α-bromo group can be displaced by various oxygen-containing nucleophiles. Reactions with alkoxides or phenoxides (the conjugate bases of alcohols and phenols) proceed via an SN2 mechanism to yield α-alkoxy or α-aryloxy ketones, respectively. For example, reacting this compound with sodium phenoxide would yield 1-(2-fluoro-3-nitrophenyl)-2-phenoxyethanone.
These reactions are analogous to the Williamson ether synthesis. The presence of electron-withdrawing groups on the phenyl ring of the ketone can influence the reaction rate but the primary reactivity is at the α-carbon. In a related transformation, reaction with carboxylate salts can furnish α-acyloxy ketones. These reactions are typically carried out in a polar aprotic solvent to facilitate the SN2 pathway.
The reaction of α-bromo ketones with sulfur-containing nucleophiles is a well-established method for synthesizing sulfur-containing heterocycles, most notably thiazoles via the Hantzsch thiazole (B1198619) synthesis. nih.gov When this compound is treated with a thioamide, such as thiobenzamide, a cyclocondensation reaction occurs.
The mechanism involves the nucleophilic sulfur of the thioamide attacking the α-carbon, displacing the bromide ion to form an S-alkylated intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the electrophilic carbonyl carbon. A subsequent dehydration step yields the final 2,4-disubstituted thiazole ring. nih.gov This reaction is highly regioselective and can be performed under mild conditions, often at room temperature in a solvent like DMF. nih.gov
The reaction of the title compound with thiourea (B124793) would similarly produce a 2-aminothiazole (B372263) derivative, a valuable scaffold in medicinal chemistry. ossila.com
Table 2: Hantzsch Thiazole Synthesis with this compound
| Sulfur Nucleophile | Intermediate | Product |
|---|---|---|
| Thioamide (R-CSNH₂) | S-alkylated thioimidate | 2-Substituted-4-(2-fluoro-3-nitrophenyl)thiazole |
Transformations of the Ketone Moiety
Beyond substitution at the α-carbon, the ketone functional group itself is a site for various chemical transformations, including reduction and condensation reactions.
The carbonyl group of this compound can be selectively reduced to a secondary alcohol. This transformation is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common choice for this purpose as it is mild enough to selectively reduce the ketone to a halohydrin (a molecule containing both a halogen and a hydroxyl group) without affecting the aromatic nitro group or the carbon-bromine bond under controlled conditions.
The resulting product, 1-(2-fluoro-3-nitrophenyl)-2-bromoethanol, is a valuable chiral building block if the reduction is performed asymmetrically. This halohydrin can be used in subsequent reactions, such as the formation of epoxides upon treatment with a base.
The ketone functionality can participate in carbon-carbon bond-forming reactions.
The Knoevenagel condensation involves the reaction of a carbonyl compound with a molecule containing an "active methylene" group (a CH₂ group flanked by two electron-withdrawing groups, such as malononitrile (B47326) or diethyl malonate). wikipedia.org In this context, this compound acts as the carbonyl component. The reaction is typically catalyzed by a weak base, like piperidine (B6355638) or boric acid, which deprotonates the active methylene (B1212753) compound to form a nucleophilic enolate. wikipedia.orgmdpi.com This enolate then attacks the carbonyl carbon of the ketone, and a subsequent dehydration step yields a highly functionalized alkene.
Table 3: Knoevenagel Condensation of this compound
| Active Methylene Compound | Catalyst | Product Type |
|---|---|---|
| Malononitrile (CH₂(CN)₂) | Piperidine | α,β-Unsaturated dinitrile |
The Aldol-type reaction is another possibility, though less straightforward for this specific substrate. In a crossed-aldol reaction, this compound could serve as the electrophilic partner (the "acceptor") for an enolate derived from a different ketone or aldehyde. wikipedia.orgyoutube.com Direct self-condensation is unlikely due to the presence of the bromine on the only α-carbon bearing protons, which makes enolization difficult and favors substitution. However, under specific conditions, it can react with pre-formed enolates or silyl (B83357) enol ethers in a Mukaiyama aldol (B89426) addition.
Reactivity of the Nitro Group and its Derivatives
The nitro group is a strongly electron-withdrawing substituent that deactivates the aromatic ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution. However, its most significant role in synthetic chemistry is often as a precursor to the amino group.
The conversion of the nitro group in this compound to a primary amine is a critical transformation. This process, however, requires careful selection of reagents to achieve chemoselectivity, given the presence of the reducible α-bromo ketone functionality. The goal is to reduce the nitro group to an amine while leaving the ketone and the carbon-bromine bond intact.
Several methods are established for the selective reduction of aromatic nitro compounds in the presence of other sensitive functional groups. sci-hub.st The choice of reducing agent is paramount to avoid unwanted side reactions such as reduction of the ketone or hydrodehalogenation. commonorganicchemistry.com
Common strategies for this selective transformation include:
Metal-Acid Systems: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium is a classic and effective method. masterorganicchemistry.com Tin(II) chloride (SnCl2) in a solvent like ethyl acetate (B1210297) or ethanol (B145695) is particularly noted for its high selectivity in reducing aromatic nitro groups without affecting ketones or halogens. researchgate.net
Catalytic Hydrogenation: This method offers a cleaner reaction profile but requires careful catalyst selection. Palladium on carbon (Pd/C) is a common hydrogenation catalyst but can sometimes lead to dehalogenation. commonorganicchemistry.com To mitigate this, catalysts like Raney Nickel or sulfided platinum catalysts are often preferred as they are less prone to cleaving carbon-halogen bonds. sci-hub.stcommonorganicchemistry.com
Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst (e.g., Pd/C) can be controlled to selectively reduce the nitro group. Reaction conditions such as temperature can be tuned to prevent dehalogenation.
Other Reagents: Sodium hydrosulfite (Na2S2O4) or sodium sulfide (B99878) (Na2S) can also be used, particularly when acidic or strong hydrogenation conditions are not compatible with the substrate. commonorganicchemistry.comlibretexts.org
The successful reduction would yield 1-(2-amino-3-fluorophenyl)-2-bromoethanone , a key intermediate for further synthesis.
Table 1: Potential Reagents for Selective Nitro Group Reduction This table is based on general literature for the reduction of polyfunctionalized nitroarenes and represents potential, not experimentally verified, conditions for the title compound.
| Reagent/System | Typical Conditions | Advantages | Potential Issues for Target Molecule |
| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, reflux | High chemoselectivity for NO₂ over ketones and halogens. researchgate.net | Formation of tin-based byproducts. |
| Fe / HCl or NH₄Cl | Aqueous/alcoholic solvent, heat | Cost-effective and highly selective. | Requires acidic conditions; potential for large amounts of iron sludge. |
| H₂ / Raney Ni | Methanol or Ethanol, RT, pressure | Good for preserving C-Br and C-Cl bonds compared to Pd/C. commonorganicchemistry.com | May still reduce the ketone under harsh conditions. |
| Hydrazine Hydrate / Pd/C | Methanol, Room Temperature | Mild conditions can be tuned to avoid dehalogenation. | Potential for over-reduction if not controlled. |
| Sodium Sulfide (Na₂S) | Aqueous/alcoholic solvent | Useful when acidic/hydrogenation conditions must be avoided. commonorganicchemistry.com | Can sometimes be sluggish or give lower yields. |
The aromatic amine generated from the reduction of this compound is a versatile synthetic handle. The resulting 1-(2-amino-3-fluorophenyl)-2-bromoethanone can undergo a wide array of reactions typical for aromatic amines and α-haloketones.
Common derivatization reactions for the newly formed amino group include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides. For example, reacting with acetyl chloride would yield N-(2-(2-bromoacetyl)-6-fluorophenyl)acetamide.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Alkylation: Introduction of alkyl groups on the nitrogen atom.
Diazotization: Reaction with nitrous acid (generated from NaNO₂ and an acid) to form a diazonium salt. This intermediate is highly versatile and can be converted into a variety of other functional groups (e.g., -OH, -CN, -I, another -F via the Schiemann reaction). researchgate.net
Heterocycle Formation: The combination of the aromatic amine and the adjacent α-bromo ketone provides a direct route to form heterocyclic structures. For instance, reaction with a thiourea derivative could lead to the formation of a 2-aminothiazole ring system, a common scaffold in medicinal chemistry. nih.gov
Derivatization can also be achieved using fluorogenic reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) for analytical purposes, which react with primary and secondary amines to yield highly fluorescent products. nih.gov
Table 2: Potential Derivatization Reactions of 1-(2-amino-3-fluorophenyl)-2-bromoethanone
| Reagent Class | Product Class | General Reaction |
| Acyl Halide (R-COCl) | Amide | Forms an N-acyl bond. |
| Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide | Forms an N-sulfonyl bond. |
| Alkyl Halide (R-X) | Alkylated Amine | Forms N-alkyl or N,N-dialkyl amines. |
| Nitrous Acid (HNO₂) | Diazonium Salt | Can be subsequently converted to -OH, -CN, halogens, etc. |
| Thiourea | Thiazole Derivative | Cyclization involving the amine and α-bromo ketone. nih.gov |
Mechanistic Investigations of Key Chemical Transformations
While specific mechanistic studies for this compound are not prominent in the literature, the pathways of its key reactions can be inferred from extensive research on the reduction of aromatic nitro compounds.
The reduction of an aromatic nitro group is a multi-step process, and its kinetics are complex. For catalytic hydrogenation on solid surfaces, the reaction often follows a Langmuir-Hinshelwood mechanism , where the rate depends on the adsorption of both the nitro compound and the hydrogen source onto the catalyst surface. researchgate.net
Key factors influencing the kinetics include:
Substituent Effects: The electronic nature of other substituents on the aromatic ring significantly impacts the reduction rate. The electron-withdrawing fluorine atom at the ortho position and the α-bromoacetyl group would influence the electron density of the nitro group, affecting its reduction potential. Generally, electron-withdrawing groups can increase the rate of reduction. nih.gov
Temperature and Pressure: In catalytic hydrogenations, increasing temperature and pressure generally increases the reaction rate, but may decrease selectivity, potentially leading to undesired dehalogenation or ketone reduction. mdpi.com
Catalyst Concentration: The reaction rate is often dependent on the amount of catalyst available.
The reduction of a nitro group (R-NO₂) to an amine (R-NH₂) is not a single step but a six-electron reduction that proceeds through a series of intermediates. nih.gov Two main pathways are generally considered: a direct hydrogenation route and a condensation route.
Direct Hydrogenation Pathway: This involves the stepwise addition of two electrons (and protons) at a time. nih.gov
Nitroso Intermediate: The nitro group is first reduced to a nitroso group (R-N=O).
Hydroxylamine (B1172632) Intermediate: The nitroso group is then rapidly reduced to a hydroxylamine (R-NHOH). This species is often the most stable intermediate and can sometimes be isolated under carefully controlled, mild conditions. mdpi.comresearchgate.net
Amine Product: Finally, the hydroxylamine is reduced to the corresponding primary amine (R-NH₂).
Condensation Pathway: This pathway becomes more significant under certain conditions (e.g., alkaline media) and involves reactions between the intermediates. researchgate.netorientjchem.org
The nitroso intermediate can react with the hydroxylamine intermediate to form an azoxy compound (R-N=N(O)-R).
The azoxy compound can be further reduced to an azo compound (R-N=N-R).
The azo compound is then reduced to a hydrazo compound (R-NH-NH-R), which is finally cleaved to form two equivalents of the amine product.
In most synthetic procedures aiming for the amine, conditions are optimized to favor the direct hydrogenation pathway and ensure the reaction goes to completion, making the nitroso and hydroxylamine intermediates transient and present in very low concentrations. orientjchem.orgnih.gov
Applications in the Synthesis of Complex Organic Molecules and Building Blocks
Precursor for the Synthesis of Diverse Heterocyclic Systems
α-Haloketones are recognized as powerful synthons for creating various heterocyclic structures, which are core components of many pharmaceuticals and functional materials. nih.gov The specific arrangement of functional groups in 2-Bromo-1-(2-fluoro-3-nitrophenyl)ethanone allows it to participate in numerous cyclization reactions to form five- and six-membered rings, as well as more complex fused systems.
The imidazole (B134444) ring is a fundamental scaffold in medicinal chemistry and biochemistry. rasayanjournal.co.inijarsct.co.in this compound is an ideal starting material for synthesizing substituted imidazoles through well-established methods like the Radziszewski synthesis or Debus-Radziszewski imidazole synthesis. rasayanjournal.co.inijarsct.co.in A common and efficient strategy involves the condensation of the α-bromoketone with an amine source.
For instance, the reaction of a 2-bromo-1-(substituted phenyl)ethanone with amides or amidines such as urea (B33335) or guanidine (B92328) can yield highly functionalized imidazoles. rasayanjournal.co.in Microwave-assisted synthesis has been shown to be a particularly effective method, offering advantages such as short reaction times and high yields. rasayanjournal.co.in
A representative reaction to form an imidazole ring using this precursor is detailed below:
| Reactants | Reagents & Conditions | Product Type |
| This compound, Amidine/Amide (e.g., Formamidine) | Base (e.g., NaHCO₃), Solvent (e.g., Ethanol), Heat or Microwave Irradiation | 2-(2-Fluoro-3-nitrophenyl)-1H-imidazole |
This table represents a general synthetic route. Specific conditions may vary.
Computational studies have been conducted on the nucleophilic substitution reactions between imidazole and various 2-bromo-1-arylethanone derivatives, providing theoretical support for the feasibility and kinetics of these transformations. semanticscholar.org
Thiazole (B1198619) and its fused analog, benzothiazole (B30560), are privileged structures in medicinal chemistry, exhibiting a broad range of biological activities. indexcopernicus.comsemanticscholar.org The most common method for synthesizing thiazoles from α-haloketones is the Hantzsch thiazole synthesis. This involves the reaction of the α-haloketone with a thioamide-containing compound, such as thiourea (B124793) or thiosemicarbazide.
The reaction proceeds by the initial nucleophilic attack of the sulfur atom of the thioamide on the carbon bearing the bromine atom, followed by cyclization and dehydration to form the thiazole ring.
General Hantzsch Thiazole Synthesis:
| Reactant 1 | Reactant 2 | Conditions | Product |
|---|---|---|---|
| This compound | Thiourea | Ethanol (B145695), Reflux | 2-Amino-4-(2-fluoro-3-nitrophenyl)thiazole |
This table illustrates the Hantzsch synthesis pathway. semanticscholar.orgnih.gov
Furthermore, this compound can serve as a key intermediate for creating more complex benzothiazole derivatives. For example, it can react with 2-aminothiophenol (B119425) to initiate the formation of a 1,4-benzothiazine, which can be a precursor to other fused heterocyclic systems. The synthesis of novel fluoro-tagged bis(benzothiazole) derivatives highlights the importance of fluorinated building blocks in generating compounds for antimicrobial and anticancer research. researchgate.net
Pyrazine (B50134) rings are components of various biologically active compounds. A standard route to substituted pyrazines involves the dimerization of α-aminoketones. This compound can be readily converted to the corresponding α-aminoketone, 2-Amino-1-(2-fluoro-3-nitrophenyl)ethanone, via nucleophilic substitution with an ammonia (B1221849) equivalent (e.g., using sodium azide (B81097) followed by reduction, or through the Gabriel synthesis).
The resulting α-aminoketone can then undergo a base-catalyzed self-condensation reaction. Two molecules dimerize to form a dihydropyrazine (B8608421) intermediate, which subsequently oxidizes in the presence of air or another oxidizing agent to yield the stable, aromatic 2,5-disubstituted pyrazine.
Plausible Synthetic Route to a Pyrazine Derivative:
Amination: this compound → 2-Amino-1-(2-fluoro-3-nitrophenyl)ethanone
Dimerization & Oxidation: 2-Amino-1-(2-fluoro-3-nitrophenyl)ethanone → 2,5-Bis(2-fluoro-3-nitrophenyl)pyrazine
This two-step process demonstrates how the initial α-bromoketone scaffold can be elaborated into more complex heterocyclic systems.
The reactivity of this compound extends beyond the synthesis of simple five- and six-membered heterocycles. It is a valuable precursor for constructing fused heterocyclic systems, which are of significant interest in drug discovery.
A key example is the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives. Research has shown that reacting a substituted 2-bromo-ethanone with a 2-aminopyridine (B139424) derivative under basic conditions leads to the efficient formation of the fused imidazo[1,2-a]pyridine core. ijres.org Specifically, the reaction of 2-bromo-1-(2-fluoro-5-nitrophenyl)ethanone (B13674966) with 3-bromopyridine-2-amine in ethanol with sodium bicarbonate yielded the corresponding 8-bromo-2-(2-fluoro-5-nitrophenyl)imidazo[1,2-a]pyridine in good yield. ijres.org This demonstrates a direct application of this class of building block in creating complex, nitrogen-rich scaffolds.
Other potential applications include the synthesis of:
Oxazoles: By reacting with primary amides.
Quinoxalines: By reaction with o-phenylenediamines.
Thiophenes: Through the Gewald reaction, starting with reaction with an active methylene (B1212753) nitrile in the presence of elemental sulfur and a base.
Intermediate in the Preparation of Advanced Fine Chemicals and Specialty Materials
Beyond its role in heterocyclic synthesis, this compound is a crucial intermediate in the production of advanced fine chemicals. matrix-fine-chemicals.com Fine chemicals are pure, single substances produced in limited quantities for high-value applications, such as pharmaceuticals, agrochemicals, and specialty polymers.
The combination of the fluoro and nitro groups on the phenyl ring, along with the reactive α-bromoketone moiety, makes this compound a desirable building block for creating molecules with specific electronic and physical properties. These features are often sought after in the design of:
Specialty Dyes and Pigments: Where the nitroaromatic chromophore can be modified to tune color and performance.
Materials for Electronics: The electron-deficient aromatic ring can be incorporated into organic semiconductors or other functional materials.
Pharmaceutical Intermediates: The nitro group can be readily reduced to an amine, providing a handle for further functionalization in the synthesis of active pharmaceutical ingredients (APIs). The fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule.
Strategy for Combinatorial Synthesis and Libraries of Functionalized Compounds
Combinatorial chemistry is a powerful technique used in drug discovery to rapidly synthesize and screen a large number of different but structurally related molecules (a "library") to identify compounds with desired biological activity. nih.govnih.gov α-Haloketones like this compound are particularly well-suited as starting scaffolds for combinatorial libraries due to their high reactivity and multiple points for diversification. nih.gov
The synthesis can be performed on a solid support, where the core molecule is anchored to a polymer bead. The library is then built by systematically treating portions of the beads with different reagents in a "split-and-pool" approach. nih.gov
Points of Diversification for this compound:
| Reactive Site | Potential Reactions for Diversification |
| α-Bromo position | Nucleophilic substitution with a wide range of amines, thiols, alcohols, and carbanions to introduce diverse side chains. |
| Carbonyl group | Reduction to an alcohol, reductive amination, or reaction with organometallic reagents (e.g., Grignard) to create new stereocenters and functional groups. |
| Nitro group | Reduction to an amine, which can then be acylated, alkylated, or converted into a diazonium salt for further transformations (e.g., Sandmeyer reaction). |
This multi-directional reactivity allows for the generation of vast libraries of highly functionalized, drug-like molecules from a single, versatile starting material, accelerating the discovery of new lead compounds. nih.gov
Spectroscopic Analysis of this compound Remains Elusive
A comprehensive search of scientific literature and chemical databases for detailed spectroscopic characterization of the compound This compound has revealed a significant lack of available data. Despite targeted inquiries for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and High-Resolution Mass Spectrometry (HRMS) data, no specific experimental spectra or detailed analyses for this particular molecule could be located in the public domain.
The requested outline, focusing on advanced spectroscopic techniques for structural and conformational analysis, necessitates specific data points that are not available. This includes high-resolution proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR data, as well as two-dimensional NMR correlations (COSY, HSQC, HMBC), IR vibrational modes, and HRMS fragmentation patterns.
While spectroscopic data for structurally related compounds—such as those with different positional isomers of the fluoro and nitro groups on the phenyl ring—are documented, this information is not directly applicable to the unique substitution pattern of this compound. The precise arrangement of the fluorine at the C2 position and the nitro group at the C3 position on the phenyl ring would induce a distinct electronic and steric environment, leading to unique spectroscopic signatures.
The absence of a specific CAS (Chemical Abstracts Service) number for this compound in major chemical databases further suggests its limited availability or that it has not been widely synthesized or characterized.
Consequently, without access to primary research data or established database entries, it is not possible to provide a scientifically accurate and detailed article on the advanced spectroscopic characterization of this compound as per the requested outline. The generation of such an article would require speculative analysis, which falls outside the scope of providing factual and verifiable scientific information.
Advanced Spectroscopic Characterization for Structural and Conformational Analysis
Single Crystal X-ray Diffraction (XRD) for Solid-State Molecular Architecture
A single-crystal X-ray diffraction study is the definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid. Such an analysis would provide precise data on bond lengths, bond angles, and torsion angles, which together define the conformation of the molecule. Furthermore, it would reveal the intricate network of intermolecular forces that govern how the molecules pack together to form the crystal lattice.
Analysis of Molecular Conformation and Torsion Angles
Without experimental data for 2-Bromo-1-(2-fluoro-3-nitrophenyl)ethanone, any discussion of its molecular conformation and specific torsion angles remains speculative. For similar α-bromoacetophenones, the orientation of the bromomethyl group relative to the phenyl ring is a key conformational feature. Studies on related compounds, such as 2-bromo-1-(3-nitrophenyl)ethanone, have shown that the ethanone (B97240) group tends to be nearly planar with the benzene (B151609) ring, with the bromine atom slightly twisted out of this plane. nih.gov For instance, in the case of 2-bromo-1-(3-nitrophenyl)ethanone, torsion angles of -177.5(5)° and 168.6(5)° for C1-C7-C8-Br have been reported for two different molecules in the asymmetric unit. nih.gov However, the presence of a fluorine atom at the 2-position and a nitro group at the 3-position in the target molecule would introduce different steric and electronic effects, likely leading to unique torsional parameters.
A hypothetical data table for the key torsion angles of this compound would be structured as follows, but remains unpopulated due to the absence of data.
Table 1: Hypothetical Torsion Angles for this compound
| Torsion Angle | Value (°) |
| O=C-C-Br | Data not available |
| C-C-C-F | Data not available |
| C-C-C-NO₂ | Data not available |
| F-C-C-NO₂ | Data not available |
Investigation of Intermolecular Interactions
The crystal packing of this compound would be dictated by a variety of non-covalent interactions. These would likely include weak C-H···O and C-H···Br hydrogen bonds, and potentially halogen bonds involving the bromine or fluorine atoms. The nitro group's oxygen atoms are strong hydrogen bond acceptors. In the crystal structure of 2-bromo-1-(3-nitrophenyl)ethanone, an extensive network of weak C-H···O and C-H···Br hydrogen bonds contributes to crystal stability. nih.gov Additionally, short Br···O interactions have been observed in this related structure. nih.gov The presence of the electronegative fluorine atom in this compound could introduce further C-H···F interactions. π-π stacking interactions between the aromatic rings are also a common feature in the crystal packing of such compounds, with centroid-centroid distances typically in the range of 3.6 to 3.8 Å. nih.gov
A summary of potential intermolecular interactions is presented in the hypothetical table below.
Table 2: Potential Intermolecular Interactions in this compound
| Interaction Type | Donor | Acceptor | Distance (Å) |
| Hydrogen Bond | C-H | O (carbonyl) | Data not available |
| Hydrogen Bond | C-H | O (nitro) | Data not available |
| Hydrogen Bond | C-H | F | Data not available |
| Halogen Bond | C-Br | O | Data not available |
| π-π Stacking | Phenyl Ring | Phenyl Ring | Data not available |
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure
DFT has become a standard method for investigating the electronic structure of molecules.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While DFT is excellent for studying static properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. An MD simulation of 2-Bromo-1-(2-fluoro-3-nitrophenyl)ethanone, either in the gas phase or in a solvent, would provide insights into its conformational flexibility, solvent interactions, and the time-evolution of its structural parameters. This would be particularly useful for understanding how the molecule behaves in a biological or solution-phase environment.
While the specific computational and theoretical data for this compound is not currently available in the public domain, the methodologies described above represent the standard and powerful approaches that would be used to investigate its properties. Such studies are invaluable for rationalizing experimental observations and for guiding the design of new molecules with desired characteristics. Future research in this area would be necessary to provide the specific data for this particular compound.
Quantitative Structure-Activity Relationships (QSAR) for Structure-Reactivity Correlations
A Quantitative Structure-Activity Relationship (QSAR) study for chemical reactivity correlates variations in the structural properties of a series of compounds with their chemical reactivity. For a molecule like This compound , such an analysis would typically involve:
Descriptor Calculation: Calculating a range of molecular descriptors using computational chemistry software. These descriptors quantify various aspects of the molecule's structure, including electronic, steric, and thermodynamic properties.
Model Development: Using statistical methods, such as multiple linear regression, to build a mathematical model that links the calculated descriptors to an experimentally determined measure of chemical reactivity (e.g., reaction rates, equilibrium constants). For α-haloketones, reactivity is often a key focus of study.
Model Validation: Assessing the statistical significance and predictive power of the developed QSAR model.
A hypothetical QSAR study on derivatives of This compound would aim to understand how substituents on the phenyl ring or modifications to the bromoacetyl group influence its reactivity, a crucial aspect for its use as a building block in organic synthesis.
Exploration of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials have applications in technologies like optical modulation and frequency mixing. Computational exploration of the NLO properties of This compound would involve quantum chemical calculations to determine key parameters.
Hyperpolarizability Calculations: The first hyperpolarizability (β) is a key indicator of second-order NLO activity. Density Functional Theory (DFT) is a common method used to calculate this property. The presence of electron-donating and electron-withdrawing groups, connected by a π-conjugated system, is a common feature in molecules with significant NLO response.
Structure-Property Relationships: Studies on related halogenated chalcones and other organic molecules show that intramolecular charge transfer, influenced by substituents, plays a critical role in determining the magnitude of NLO effects. An investigation into This compound would analyze the contribution of the nitro, fluoro, and bromo substituents to its potential NLO properties.
Table 1: Hypothetical NLO Investigation Parameters This table is for illustrative purposes only, as specific data for the target compound is unavailable.
| Computational Method | Property Calculated | Significance for NLO |
| DFT (e.g., CAM-B3LYP) | Polarizability (α) | Measures the linear response to an electric field. |
| DFT (e.g., CAM-B3LYP) | First Hyperpolarizability (β) | Indicates potential for second-order NLO applications. |
| TD-DFT | Electronic Absorption (λmax) | Identifies charge-transfer transitions related to NLO. |
Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. To perform this analysis, a high-quality crystal structure determined by single-crystal X-ray diffraction is required. As no published crystal structure for This compound was found, a specific analysis cannot be provided.
A general Hirshfeld analysis would involve:
Surface Generation: Mapping properties like dnorm (normalized contact distance) onto the molecular surface. Red spots on the dnorm surface indicate intermolecular contacts shorter than the van der Waals radii, highlighting significant interactions like hydrogen or halogen bonds.
Table 2: Common Intermolecular Contacts Explored by Hirshfeld Surface Analysis This table lists interactions that would be relevant for the target compound based on its structure.
| Contact Type | Description |
| H···H | Generally the most abundant, representing van der Waals forces. |
| O···H/H···O | Indicates hydrogen bonding involving the nitro and carbonyl oxygen atoms. |
| F···H/H···F | Represents hydrogen bonding involving the fluorine atom. |
| Br···H/H···Br | Highlights interactions involving the bromine atom. |
| C···H/H···C | Relates to C-H···π interactions. |
| C···C | Can indicate π-π stacking interactions between phenyl rings. |
Future Research Directions and Emerging Opportunities
Development of More Efficient and Sustainable Synthetic Routes
Traditional methods for the synthesis of α-haloketones often involve the use of hazardous reagents like elemental bromine and volatile organic solvents, presenting significant environmental and safety challenges. nih.gov Future research should prioritize the development of greener and more efficient synthetic protocols.
One promising direction is the adoption of mechanochemistry, which involves solvent-free reactions conducted by grinding solid reactants together. This technique has been successfully applied to the bromination of acetophenone (B1666503), achieving high yields without the need for solvents. researchgate.net Applying this to the synthesis of 2-Bromo-1-(2-fluoro-3-nitrophenyl)ethanone from its parent ketone could drastically reduce solvent waste and improve safety.
Another avenue involves exploring alternative brominating agents that are safer and more atom-economical than Br₂. Furthermore, one-pot strategies, which combine multiple reaction steps into a single procedure without isolating intermediates, could enhance efficiency. A versatile one-pot method for synthesizing α-bromoketones from secondary alcohols has already been demonstrated for related compounds and could be adapted for this specific molecule. rsc.org
| Proposed Sustainable Method | Key Advantage | Potential Reagents |
| Mechanochemical Synthesis | Solvent-free, reduced waste, enhanced safety. | 1-(2-fluoro-3-nitrophenyl)ethanone (B2651168), N-Bromosuccinimide (NBS) |
| One-Pot Synthesis from Alcohol | Increased efficiency, reduced purification steps. | 1-(2-fluoro-3-nitrophenyl)ethanol, Oxidizing Agent, Bromide Source |
| Alternative Brominating Agents | Improved safety profile over elemental bromine. | Pyridinium tribromide, Sodium bromate/sodium bisulfite |
Exploration of Novel Reaction Pathways and Catalytic Transformations
The high reactivity of the α-bromo ketone moiety makes this compound an ideal substrate for exploring novel catalytic transformations. nih.gov The presence of the fluorine atom also opens the door for research into transition-metal-catalyzed C–F bond activation, a challenging but highly rewarding area of organometallic chemistry. escholarship.org
Future work could focus on asymmetric catalysis to produce chiral derivatives. For instance, enantioselective Henry reactions between aldehydes and bromonitromethane (B42901) have been achieved using copper(II) catalysts, yielding highly enantioenriched 2-bromo-2-nitroalkan-1-ols. researchgate.net A similar strategy could be envisioned where this compound acts as an electrophile in reactions with various nucleophiles under chiral catalysis to create stereogenic centers with high enantiomeric excess.
Furthermore, the compound's structure is primed for cascade reactions, where a single synthetic operation triggers the formation of multiple chemical bonds. Photochemistry could unlock novel reaction pathways, using visible light to generate highly reactive intermediates that participate in complex molecular rearrangements or cycloadditions. rsc.org
| Transformation Type | Potential Catalyst/Reagent | Expected Product Class |
| Asymmetric Reduction | Chiral Borane Reagents (e.g., CBS catalyst) | Enantioenriched Bromohydrins |
| C-F Bond Activation/Coupling | Iridium or Palladium Complexes | Biaryl or Heteroaryl Derivatives |
| Catalytic Heterocycle Synthesis | Thiourea (B124793), Amidines | Thiazoles, Imidazoles, Pyrazines ossila.com |
| Nucleophilic Substitution | Various Carbon and Heteroatom Nucleophiles | Diverse Functionalized Ketones |
Application in Advanced Materials Science and Functional Molecule Design
The distinct electronic properties conferred by the electron-withdrawing nitro group and the highly electronegative fluorine atom make this compound an attractive scaffold for advanced materials. Its structural similarity to precursors for phosphorescent materials suggests significant potential. For example, related α-bromoacetophenones are used to synthesize pyrazine-based ligands for iridium(III) complexes that exhibit phosphorescence from yellow to deep red. ossila.com The specific substitution pattern of the target molecule could be exploited to fine-tune the photophysical properties of such materials for applications in organic light-emitting diodes (OLEDs).
The molecule's inherent polarity and potential for forming intermolecular interactions, such as C–H⋯O and Br⋯O bonds, could be harnessed in the design of liquid crystals or nonlinear optical (NLO) materials. nih.govnih.gov The reactive bromoacetyl group provides a convenient handle for grafting the fluoronitrophenyl moiety onto polymer backbones or other molecular frameworks to create functional polymers with tailored electronic or optical properties.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, better process control, and improved scalability. europa.eu The synthesis of this compound, which likely involves hazardous nitration and potentially exothermic bromination steps, is an ideal candidate for this technology. europa.eu
A future research goal would be to develop a fully integrated, multi-step flow process. This could start from a simple precursor, with sequential reactors performing nitration, ketone formation, and finally bromination. Such a system would minimize the handling of hazardous intermediates and allow for safe, on-demand production. uc.pt
The modular nature of flow systems also facilitates the integration of in-line purification and analysis, as well as coupling to subsequent reaction modules for the immediate derivatization of the title compound. uc.pt This approach aligns with the principles of modern, automated chemical manufacturing, accelerating the discovery and development of new functional molecules derived from this versatile building block. thieme-connect.de
Q & A
Q. What are the standard synthetic routes for preparing 2-Bromo-1-(2-fluoro-3-nitrophenyl)ethanone, and how are reaction conditions optimized?
The compound is typically synthesized via α-bromination of the parent ketone. A common method involves treating 1-(2-fluoro-3-nitrophenyl)ethanone with bromine (Br₂) in chloroform at 0–5°C, followed by gradual warming to room temperature . Reaction optimization includes controlling stoichiometry (e.g., equimolar Br₂) and using catalysts like FeBr₃ to enhance selectivity. Post-reaction purification often employs column chromatography (silica gel, ethyl acetate/petroleum ether) or recrystallization from ether .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR identifies aromatic protons, fluorine coupling, and bromine-induced deshielding.
- X-ray crystallography : Resolves molecular geometry, confirming bromine placement and nitro/fluoro group orientations. SHELXL software refines crystal structures, highlighting intermolecular interactions (e.g., C–H⋯O, π–π stacking) .
- IR spectroscopy : Confirms ketone (C=O ~1700 cm⁻¹) and nitro (NO₂ ~1520 cm⁻¹) functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictory data on reaction yields when using alternative brominating agents (e.g., NBS vs. Br₂)?
Contradictions arise from differing reactivity: Br₂ is more electrophilic but less selective than N-bromosuccinimide (NBS). Methodological adjustments include:
- Solvent polarity : NBS performs better in polar aprotic solvents (DMF), reducing side reactions.
- Radical inhibitors : Adding TEMPO suppresses radical pathways in NBS reactions, improving yield reproducibility .
- Kinetic monitoring : In situ IR or HPLC tracks intermediate formation, guiding optimal quenching times .
Q. What computational tools predict the reactivity of this compound in nucleophilic substitution reactions?
- DFT calculations : Gaussian or ORCA software models transition states, predicting regioselectivity (e.g., bromine vs. fluorine substitution).
- Molecular docking : AutoDock assesses interactions with biological targets (e.g., enzymes), explaining observed inhibition patterns .
- Electrostatic potential maps : Visualize electron-deficient sites (bromine adjacent to ketone) prone to nucleophilic attack .
Q. How do crystal packing and intermolecular forces influence the compound’s stability and solubility?
X-ray studies reveal weak C–H⋯O and Br⋯O interactions, creating a 3D network that reduces solubility in nonpolar solvents. π–π stacking between aromatic rings further stabilizes the solid state but complicates dissolution in DMSO or THF. Co-crystallization with crown ethers disrupts these interactions, enhancing solubility for biological assays .
Q. What methodologies assess the compound’s bioactivity in enzyme inhibition studies?
- Kinetic assays : Measure IC₅₀ values via fluorogenic substrates (e.g., for kinases or proteases).
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) to target proteins.
- Molecular dynamics simulations : Track conformational changes in enzymes upon inhibitor binding .
Methodological Guidance
Q. How to optimize bromination selectivity in sterically hindered derivatives?
Q. What strategies mitigate hazards when handling reactive intermediates during synthesis?
- Inert atmosphere : Schlenk lines prevent moisture-sensitive intermediates (e.g., Grignard reagents) from decomposing.
- Quenching protocols : Sodium thiosulfate neutralizes excess Br₂, while NaHCO₃ washes remove acidic byproducts .
- Real-time gas monitoring : FTIR detects bromine vapor leaks, ensuring lab safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
